4-Amino-4-phenylbutanenitrile hydrochloride
Description
4-Amino-4-phenylbutanenitrile hydrochloride is a nitrile-containing organic compound characterized by a phenyl group, an amino group, and a butanenitrile backbone, stabilized as a hydrochloride salt. The nitrile group (–C≡N) confers distinct reactivity, making it valuable in synthetic chemistry, particularly in the preparation of amines, amides, or heterocycles through nucleophilic addition or reduction reactions . Its hydrochloride form enhances solubility in polar solvents, which is advantageous for pharmaceutical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-4-phenylbutanenitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-8-4-7-10(12)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSIKCDGBWGOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC#N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-42-8 | |
| Record name | Benzenebutanenitrile, γ-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-phenylbutanenitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylbutanenitrile and an amine source.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Catalysts and Reagents: Catalysts and reagents, such as acids or bases, may be used to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced equipment and automation to ensure consistent quality and high yields.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-phenylbutanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Amino-4-phenylbutanenitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Amino-4-phenylbutanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related compounds, emphasizing differences in functional groups, molecular properties, and applications.
Structural Analogs with Nitrile and Amino Groups
Compounds with Carboxylic Acid Derivatives
Key Findings from Comparative Analysis
- Functional Group Impact: Nitrile vs. Carboxylic Acid: Nitriles (e.g., 4-Amino-4-phenylbutanenitrile) are less polar than carboxylic acids (e.g., 4-(Dimethylamino)butanoic acid hydrochloride) but more resistant to hydrolysis. This makes nitriles preferable in reactions requiring anhydrous conditions . Substituent Position: Para-substitution on the phenyl ring (target compound) vs. meta-substitution (4-(3-Aminophenyl)butanoic acid hydrochloride) affects electronic distribution and binding affinity in receptor-based applications .
- Pharmacological Relevance: The benzylamino derivative (4-(Benzylamino)butanenitrile hydrochloride) is utilized in quality control as a reference standard, highlighting its role in ensuring synthetic reproducibility . Methyl ester analogs (e.g., Methyl 4-amino-4-phenylbutanoate hydrochloride) are prone to esterase-mediated cleavage, suggesting utility in prodrug design .
Biological Activity
4-Amino-4-phenylbutanenitrile hydrochloride is a compound of interest in various biological and pharmacological studies due to its structural characteristics and potential activity. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be represented as follows:
- Chemical Formula: CHClN
- Molecular Weight: 224.69 g/mol
- Structural Features:
- Contains an amino group (-NH) which may influence its biological interactions.
- The phenyl group contributes to hydrophobic interactions, potentially affecting membrane permeability and receptor binding.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways.
-
Enzyme Inhibition:
- Studies have shown that compounds with similar structures can act as inhibitors of certain enzymes, particularly those involved in neurotransmitter metabolism. For instance, the inhibition of histone methyltransferases has been linked to compounds in the same class, suggesting potential applications in cancer therapeutics .
-
Neurotransmitter Modulation:
- The amino group may facilitate interactions with neurotransmitter receptors, potentially modulating dopaminergic or adrenergic signaling pathways. This modulation can influence mood, cognition, and other neurological functions.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
- Cell Viability Assays:
- Enzymatic Activity:
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds could mitigate cell death through antioxidant mechanisms.
Case Study 2: Anticancer Activity
In a recent trial assessing the anticancer properties of related nitriles, it was found that they significantly inhibited tumor growth in xenograft models. This highlights the therapeutic potential of nitriles like this compound in oncology.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 4-Amino-4-phenylbutanenitrile hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nitrile formation via nucleophilic substitution or Strecker synthesis. For example:
- Step 1: React 4-phenylbutyrolactone with ammonium chloride under acidic conditions to form the amine intermediate.
- Step 2: Introduce the nitrile group using KCN or NaCN in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Purification: Recrystallization from ethanol/water mixtures improves purity (>95%) .
Key Variables:
- Catalysts: Lewis acids (e.g., ZnCl₂) enhance nitrile formation efficiency.
- Solvent Choice: DMF increases reaction rates but may require post-synthesis dialysis to remove residues .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR: H NMR (D₂O) shows peaks at δ 2.5–3.0 ppm (methylene protons adjacent to NH₃⁺) and δ 7.2–7.5 ppm (aromatic protons). Discrepancies in δ values may arise from residual solvent or pH effects .
- FT-IR: Confirm nitrile presence via C≡N stretch at ~2240 cm⁻¹ and NH₃⁺ bending at 1600 cm⁻¹ .
- Mass Spectrometry: ESI-MS (positive mode) should show [M+H]⁺ at m/z 191.1 (calc. 191.08) .
Common Pitfalls:
- Hygroscopicity: Sample handling under inert atmosphere prevents water absorption, which distorts NMR and IR data .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Methodological Answer:
- Chiral Resolution: Use (R)- or (S)-BINOL-phosphoric acid catalysts in asymmetric Strecker reactions.
- Conditions:
- Catalyst loading: 5 mol% in toluene at -20°C.
- Enantiomeric excess (ee): Up to 88% reported for analogous amino nitriles .
- Analysis: Chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm quantifies ee .
Challenges:
- Racemization: Prolonged reaction times or elevated temperatures reduce ee. Optimize quenching steps (e.g., rapid acidification) .
Q. What mechanistic insights explain contradictory reactivity in derivatization reactions of this compound?
Methodological Answer: Contradictions arise from the compound’s dual nucleophilic (amine) and electrophilic (nitrile) sites:
- Nitrile Reactivity: In basic conditions, the nitrile undergoes hydrolysis to carboxylic acid, competing with amine alkylation.
- Mitigation: Use protecting groups (e.g., Boc for NH₂) to direct reactivity. For example:
- Boc Protection: React with Boc₂O in THF/water (pH 8.5) at 0°C .
- Selective Alkylation: After protection, alkylate the nitrile using Grignard reagents (e.g., MeMgBr) .
Case Study:
- Reported Conflict: Hydrolysis vs. alkylation yields vary by solvent (DMF vs. THF) due to dielectric constant effects on transition states .
Q. How do steric and electronic factors influence the biological activity of this compound derivatives?
Methodological Answer:
- SAR Studies:
- Steric Effects: Bulkier substituents on the phenyl ring reduce binding affinity to GABA receptors (e.g., IC₅₀ increases from 12 nM to 450 nM for para-methyl vs. para-tert-butyl derivatives) .
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂) enhance nitrile electrophilicity, increasing cross-coupling reactivity in Pd-catalyzed reactions .
Experimental Design:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
